4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one
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Overview
Description
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one is a heterocyclic compound that contains an oxadiazole ring, a pyrrolidinone ring, and chlorophenyl and propan-2-ylphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by cyclization of an appropriate amine with a carboxylic acid derivative.
Coupling of the Rings: The final step involves coupling the oxadiazole and pyrrolidinone rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorophenyl or oxadiazole moieties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the biological activity of oxadiazole-containing compounds.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition of their activity. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Pyrrolidinone Derivatives: These compounds share the pyrrolidinone ring and have similar chemical properties.
Uniqueness
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one is unique due to the combination of the oxadiazole and pyrrolidinone rings, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C21H20ClN3O2 |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-propan-2-ylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C21H20ClN3O2/c1-13(2)14-7-9-16(10-8-14)25-12-15(11-19(25)26)21-23-20(24-27-21)17-5-3-4-6-18(17)22/h3-10,13,15H,11-12H2,1-2H3 |
InChI Key |
VXHRLZMZXBOADR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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